N-(4-Biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-11-17(21)20-18-19-16(12-23-18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWITJHFEKSYND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330265 | |
| Record name | 2-methoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204139 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
691860-74-9 | |
| Record name | 2-methoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole.
Introduction of the Methoxy-Acetamide Moiety: The final step involves the acylation of the thiazole derivative with methoxy-acetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient thiazole ring undergoes NAS at the C-2 or C-5 positions under basic conditions.
Key Reactions:
| Position | Reagent/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| C-5 | KOtBu/DMSO, 80°C | Substituted with -OCH₃ | 72% | |
| C-2 | NaNH₂/THF, -10°C | Amination with NH₂ | 58% |
Mechanistic Insights:
-
The biphenyl group enhances ring electron deficiency, accelerating NAS at C-5.
-
Steric hindrance from the methoxy-acetamide group limits substitution at C-4.
Suzuki-Miyaura Coupling
The biphenyl fragment can undergo further cross-coupling to extend conjugation.
Representative Reaction:
textReaction: Biphenyl-Br + Arylboronic Acid → Extended Biaryl Catalyst: Pd(PPh₃)₄ Base: K₂CO₃ Solvent: Dioxane/H₂O (4:1) Temperature: 100°C Yield: 84% [2][3]
Applications:
-
Used to synthesize polyaromatic derivatives for optoelectronic studies.
Methoxy Group Demethylation
The methoxy group in the acetamide side chain can be cleaved under acidic conditions:
textReagent: BBr₃ (1.2 eq) Solvent: CH₂Cl₂ Temperature: 0°C → RT Product: Hydroxy-acetamide derivative Yield: 91% [7]
Acetamide Hydrolysis
Controlled hydrolysis converts the acetamide to a carboxylic acid:
textConditions: 6M HCl, reflux, 12h Product: 2-Methoxyacetic acid-thiazole conjugate Yield: 68% [7]
Thiazole Ring Oxidation
The thiazole sulfur can be oxidized to a sulfoxide or sulfone:
| Oxidizing Agent | Product | Selectivity | Yield |
|---|---|---|---|
| mCPBA (1 eq) | Sulfoxide | >95% | 78% |
| H₂O₂/AcOH | Sulfone | 100% | 65% |
Conditions: Room temperature, 6h
Biphenyl Hydrogenation
Catalytic hydrogenation reduces biphenyl to cyclohexyl-phenyl:
textCatalyst: Pd/C (10%) Pressure: 50 psi H₂ Solvent: Ethanol Yield: 89% [3]
Condensation Reactions
The acetamide NH participates in Schiff base formation:
textReagent: 4-Nitrobenzaldehyde Catalyst: AcOH (cat.) Solvent: EtOH Product: Imine derivative Yield: 63% [6][7]
Photochemical Reactions
UV-induced [2+2] cycloaddition occurs between the thiazole and biphenyl groups:
textConditions: UV light (λ=300 nm), benzene Product: Tricyclic adduct Yield: 41% [3]
Critical Analysis of Reaction Pathways
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties:
Research indicates that compounds with thiazole moieties often display significant antimicrobial activity. N-(4-Biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide has been studied for its ability to inhibit the growth of various pathogens, suggesting its potential as an antibiotic agent. The thiazole nucleus may interfere with lipid biosynthesis in bacteria, which is crucial for their survival.
2. Anticancer Activity:
The compound's structural characteristics allow it to interact with specific biochemical pathways involved in cancer cell proliferation. Studies have shown that it can inhibit tumor growth by disrupting cellular processes essential for cancer survival. This makes it a candidate for further investigation in cancer therapy .
3. Antioxidant Effects:
There is growing interest in the antioxidant properties of thiazole derivatives. This compound may exhibit protective effects against oxidative stress, which plays a role in the pathogenesis of neurodegenerative diseases .
Pharmacological Applications
1. Drug Development:
The unique combination of the biphenyl and thiazole structures contributes to the compound's diverse reactivity, making it valuable in drug design. Researchers are exploring its potential as a lead compound for developing new pharmaceuticals targeting infections and cancer .
2. Synthesis of Analogues:
this compound serves as a scaffold for synthesizing various analogues with modified biological activities. For instance, modifications to the acetamide group or substituents on the biphenyl ring can enhance specific properties such as solubility or potency against particular targets .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-Biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and thiazole moieties may facilitate binding to hydrophobic pockets, while the methoxy-acetamide group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a common thiazole-acetamide backbone with several analogues, but differences in substituents lead to distinct properties. Key comparisons include:
Biological Activity
N-(4-Biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide is a compound of significant interest due to its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the current findings regarding its biological activity, including cytotoxic properties, mechanisms of action, and comparative studies with other compounds.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 336.39 g/mol. Its structure features a thiazole moiety linked to a biphenyl group and a methoxy-acetamide functional group, which are crucial for its biological activity.
Anticancer Activity
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- A549 Lung Carcinoma Cells : The compound showed significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth. The mechanism involves the induction of apoptosis through caspase activation pathways .
- MCF7 Breast Cancer Cells : The compound's activity was compared with established chemotherapeutics like doxorubicin, revealing superior potency in some derivatives .
The biological activity of this compound is attributed to its ability to interfere with specific cellular pathways:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell cycle regulation, particularly ERK1/2 pathways, leading to G1/S phase arrest in cancer cells .
- Apoptosis Induction : Activation of caspases 3, 8, and 9 was observed, indicating a robust apoptotic response in treated cells .
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial effects:
- Broad-Spectrum Activity : The compound exhibits activity against both Gram-negative and Gram-positive bacteria. Its mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Comparative Studies
To contextualize the efficacy of this compound, several comparative studies have been conducted:
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 8.107 | Apoptosis via caspase activation |
| Doxorubicin | A549 | 0.877 | DNA intercalation |
| Other Thiazole Derivatives | MCF7 | Variable | Varies by substituent |
Case Studies
A pivotal study evaluated the effects of various thiazole derivatives, including this compound, on cancer cell lines. The results indicated that modifications in the thiazole ring significantly influenced cytotoxicity and selectivity towards cancerous cells compared to normal cells .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-(4-Biphenyl-4-yl-thiazol-2-yl)-2-methoxy-acetamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves acylation of 2-amino-4-biphenylthiazole derivatives. For example, analogous compounds (e.g., N-(4-phenylthiazol-2-yl)acetamide) are synthesized via reaction of 2-amino-4-substituted thiazoles with acetylating agents like ethyl chloroacetate in the presence of catalysts such as anhydrous aluminum chloride or sodium dispersed in THF . Optimization includes:
- Catalyst selection : Anhydrous AlCl₃ enhances electrophilic substitution in thiazole rings.
- Solvent choice : Refluxing in ethanol or THF improves solubility and reaction efficiency.
- Temperature control : Maintaining 60–80°C minimizes side reactions.
Yield improvements are achieved by stepwise purification (e.g., column chromatography) and monitoring via TLC .
Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., biphenyl protons at δ 7.2–7.8 ppm, thiazole C-2 at ~165 ppm) .
- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with calculated values (±0.3%) .
Advanced: How can X-ray crystallography using SHELX software elucidate the molecular conformation and intermolecular interactions of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) provides:
- Bond lengths/angles : Critical for confirming tautomeric forms (e.g., thiazole ring planarity) .
- Intermolecular interactions : Hydrogen bonding (N–H⋯O) or π-π stacking between biphenyl groups can be quantified.
- Validation : The R factor (<0.05) and data-to-parameter ratio (>10:1) ensure reliability. Disordered regions are modeled using PART instructions in SHELXL .
Advanced: How can researchers address contradictions in reported bioactivity data for this compound across studies?
Answer:
- Standardized assays : Replicate experiments under controlled conditions (e.g., consistent cell lines, IC₅₀ protocols).
- Structural validation : Confirm compound identity via SCXRD or 2D-NMR to rule out polymorphic or tautomeric discrepancies .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases. Cross-referencing with PubChem bioactivity datasets enhances reproducibility .
Advanced: What strategies are effective for designing derivatives of this compound to enhance target selectivity in biological studies?
Answer:
- Structure-activity relationship (SAR) : Modify the biphenyl group (e.g., halogenation at para positions) to improve hydrophobic interactions. Replace the methoxy group with bulkier substituents (e.g., ethoxy) to modulate steric effects .
- Fragment-based design : Use crystallographic data to identify binding pockets, then introduce hydrogen-bond donors/acceptors (e.g., –OH, –NH₂) at strategic positions .
- In silico screening : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities before synthesis .
Advanced: How can researchers validate tautomeric or polymorphic forms of this compound under varying experimental conditions?
Answer:
- Variable-temperature SCXRD : Identifies temperature-dependent tautomerism (e.g., thiazole vs. thiazoline forms) .
- PXRD : Compares experimental diffractograms with simulated patterns from single-crystal data to detect polymorphs.
- Solid-state NMR : ¹³C CP/MAS NMR distinguishes crystalline forms via chemical shift variations .
Basic: What solvent systems and chromatographic methods are optimal for purifying this compound post-synthesis?
Answer:
- Solvent selection : Use ethanol/water mixtures for recrystallization (high solubility in ethanol at elevated temperatures).
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7 v/v) effectively separates thiazole derivatives.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related impurities .
Advanced: How can time-resolved spectroscopic techniques monitor reaction intermediates during synthesis?
Answer:
- Stopped-flow NMR : Captures transient intermediates (e.g., acylium ions) in acetylation reactions.
- UV-Vis kinetics : Tracks thiazole ring formation via absorbance changes at 270–300 nm.
- In situ IR : Monitors carbonyl group formation (e.g., amide C=O) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
